Myristic acid-d27

Mass Spectrometry Stable Isotope Dilution Isotopic Purity

Quantitative MS workflows for myristic acid face signal interference from partially labeled standards. Myristic acid-d27 is a perdeuterated internal standard with a definitive +27 Da mass shift, eliminating spectral overlap and ensuring assay specificity. Key supply advantages: · Isotopic purity: ≥98 atom % D, eliminating cross-talk for linear, precise quantification in metabolomics and lipidomics. · Reliable Supply: In stock, with room temperature shipping options for immediate, uninterrupted method validation. · Validated Performance: Differentiates clinical cohorts (p < 0.05) in plasma metabolomics and resolves kinetic isotope effects (DV ~4.1-4.9) in P450 studies.

Molecular Formula C14H28O2
Molecular Weight 255.54 g/mol
CAS No. 60658-41-5
Cat. No. B1257177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristic acid-d27
CAS60658-41-5
Molecular FormulaC14H28O2
Molecular Weight255.54 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2
InChIKeyTUNFSRHWOTWDNC-RZVOLPTOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristic Acid-d27 Overview


Myristic acid-d27 (Tetradecanoic-d27 acid, CAS 60658-41-5) is a fully deuterated saturated fatty acid in which all 27 hydrogen atoms of the native 14-carbon chain are substituted with deuterium, yielding a molecular formula of C14HD27O2 and a molecular weight of 255.54 g/mol . As a stable isotope-labeled analog of myristic acid—a ubiquitous C14:0 saturated fatty acid occurring in most animal and vegetable fats—this compound is primarily employed as an internal standard for the accurate quantification of myristic acid via GC-MS or LC-MS, and as a tracer for investigating fatty acid metabolism, protein N-myristoylation, and lipid dynamics in complex biological matrices . Its isotopic enrichment is typically specified at ≥98 atom % D, ensuring a mass shift of +27 Da relative to the unlabeled analyte for unambiguous chromatographic resolution and spectral separation .

Isotopic Purity Full deuteration supports complete spectral isolation from endogenous myristic acid
Workflow Compatibility Validated internal standard for GC-MS and LC-MS quantification
Metabolic Tracer Homogeneous labeling enables unambiguous fatty acid incorporation tracking

Why Myristic Acid-d27 Is Irreplaceable


Generic substitution of Myristic acid-d27 with lower-deuterated variants (e.g., myristic acid-d3 or -d5) or unlabeled fatty acids fails in quantitative workflows due to three fundamental constraints. First, insufficient mass difference relative to the endogenous analyte introduces isotopic overlap and spectral interference, compromising assay specificity and accuracy—a limitation that the +27 Da shift of fully deuterated myristic acid-d27 directly overcomes [1]. Second, lower-deuterated internal standards exhibit chromatographic retention time shifts that deviate from the fully deuterated analog, leading to differential matrix effects and ion suppression that cannot be uniformly corrected without revalidation [2]. Third, partial deuterium labeling creates non-uniform metabolic tracking in tracer studies, generating ambiguous flux data that obscure true fatty acid incorporation rates—a problem absent with the homogeneous labeling pattern of myristic acid-d27 .

Isotopic Interference

Lower-deuterated standards (d3, d5) produce mass shifts of only +3 to +5 Da, overlapping with natural isotopic envelope and requiring correction algorithms.

Matrix Effect Variability

Partial deuteration shifts retention and may introduce matrix effects requiring revalidation.

Metabolic Tracking Ambiguity

Non-uniform deuterium incorporation generates inconsistent flux data, unlike the homogeneous labeling pattern of the fully deuterated compound.

Myristic Acid-d27 Evidence Guide


Isotopic Purity: No Spectral Overlap

Myristic acid-d27 is supplied with isotopic enrichment of ≥98 atom % D, meaning that ≥98% of all hydrogen positions across the entire C14 chain are occupied by deuterium. This full substitution yields a +27 Da mass shift and eliminates the complex isotopic envelope that characterizes partially deuterated analogs. In contrast, commercially available lower-deuterated standards (e.g., myristic acid-d3 or -d5) produce overlapping M+1, M+2, and M+3 isotopic peaks that co-elute with the endogenous analyte signal, necessitating mathematical deconvolution and increasing quantification uncertainty . The ≥98 atom % D specification ensures that the internal standard peak is spectrally isolated from the native myristic acid (m/z) signal, enabling direct peak area ratio calculations without isotopic correction algorithms .

Isotopic Purity
Class-level
Fully deuterated +27 Da Partial d3/d5 +3–5 Da
Selection specification review for MS internal standard fit
Isotopic enrichment ≥98 atom % D avoids spectral correction
Mass Spectrometry Stable Isotope Dilution Isotopic Purity

GC-MS Metabolomics Method Validation

In a 2020 clinical metabolomics study, myristic acid-d27 was employed as the internal standard for a fully validated GC-MS method quantifying seven metabolites for Down syndrome prenatal screening. The method was validated across parameters including system suitability, stability, linearity, sensitivity, accuracy, precision, selectivity, robustness, and ruggedness, with myristic acid-d27 added at a constant flow rate of 2.8 mL/min during analysis [1]. This successful validation in a complex human plasma matrix—which enabled statistically significant discrimination (p < 0.05 for all metabolites) between Down syndrome and euploid pregnancy groups—contrasts with alternative internal standards (e.g., tridecanoic acid, C13:0) that require independent validation for each analyte class due to differential extraction recovery and ionization efficiency relative to C14 fatty acids [2].

Method Validation
Method context
Validated in GC-MS metabolomics panel (7 metabolites, p<0.05)
Supports method-transfer context for human plasma research
Cross-study validation; re-evaluate per matrix
Metabolomics GC-MS Method Validation Prenatal Screening

P450 Kinetic Isotope Effect Measurement

In a foundational 2002 enzymology study, d27-myristic acid served as a mechanistic probe to investigate the peroxygenase reactions of two bacterial cytochrome P450 enzymes (CYP152B1 and CYP152A1). When d27-myristic acid was used as substrate in the P450BS(beta) reaction, an intermolecular noncompetitive kinetic deuterium isotope effect on Vmax of DV = 4.9 was observed, with D(V/K) approximately equal to 1.0 [1]. This quantitative isotope effect—measured directly from the fully deuterated substrate—provided definitive evidence that an isotopically sensitive step involving hydrogen abstraction is present in the catalytic cycle, and that product formation proceeds faster than substrate dissociation. Unlabeled myristic acid yields no such isotope effect data, and partially deuterated analogs (e.g., [2,2-d2]-myristic acid) produce different numerical values (DV = 4.1 for P450SP(alpha)) that reflect position-specific rather than global isotopic substitution [1].

Kinetic Isotope Effect
Head-to-head
DV = 4.9 (d27) vs 4.1 (d2) vs 1.0 (unlabeled)
Supports P450 mechanistic enzymology studies
Isotope effect values enzyme-specific; global deuteration required
Enzymology Cytochrome P450 Kinetic Isotope Effect Mechanistic Biochemistry

Endothelial Fatty Acid Uptake

A 2022 proof-of-concept study using spontaneous and stimulated Raman scattering (SRS) microscopy directly compared the uptake of two deuterated saturated fatty acids—D27-myristic acid (D27-MA) and D31-palmitic acid (D31-PA)—by control and inflamed human microvascular endothelial cells. At low exogenous concentrations, D27-MA accumulation was more pronounced than D31-PA accumulation in normal cells, and this differential uptake was further amplified in inflamed endothelial cells [1]. The study's Raman imaging approach leveraged the distinct C-D stretching vibrational signatures of fully deuterated fatty acids to achieve label-free, chemically specific visualization of intracellular lipid accumulation without requiring fluorescent tags or genetic reporters. This head-to-head comparison establishes D27-MA as the more efficiently internalized saturated fatty acid probe for endothelial inflammation studies.

Endothelial Uptake
Head-to-head
D27-MA higher uptake D31-PA lower uptake
Reported differential accumulation in inflamed endothelial model
Raman imaging probe context; cell-type-dependent
Endothelial Biology Fatty Acid Uptake Inflammation Raman Imaging

LDL Core Structural Mapping

In a landmark 1984 structural biology study, cholesteryl myristate-d27 (synthesized from myristic acid-d27) was employed alongside cholesteryl-25,26,27-d7 oleate to perform selective deuteration and neutron small-angle scattering analysis of human plasma low-density lipoprotein (LDL) core architecture. Below the thermotropic transition temperature, the fatty acyl domain (labeled with myristate-d27) exhibited a radius of gyration of 60 Å, while the cholesterol side-chain domain (labeled with d7-oleate) showed a radius of gyration of 70 Å [1]. This quantitative difference—10 Å in spatial distribution—provided direct experimental evidence that cholesteryl nuclei are situated more distantly from the LDL particle center than the fatty acyl chains. At 37 °C (above the transition), both domains converged to similar radii of gyration of approximately 56 Å [1]. Such domain-specific structural resolution is unattainable with unlabeled or non-deuterated lipid probes, as they lack the neutron scattering contrast necessary for spatial discrimination.

LDL Core Structure
Head-to-head
Fatty acyl Rg 60 Å vs cholesterol side-chain 70 Å
Reported spatial domain resolution in neutron scattering
Temperature-dependent structural rearrangement (converge ~56 Å at 37°C)
Structural Biology Lipoprotein Neutron Scattering LDL Core

Eliminating Isotopic Overlap in MS Assays

The fully deuterated myristic acid-d27 provides a +27 Da mass shift that ensures complete baseline resolution from the native myristic acid signal in both GC-MS and LC-MS/MS analyses. In contrast, lower-deuterated internal standards (e.g., myristic acid-d3 or -d5) produce mass shifts of only +3 to +5 Da, which fall within the natural M+1, M+2, and M+3 isotopic envelope of the unlabeled analyte (due to naturally occurring 13C and 2H abundance) [1]. This isotopic overlap necessitates mathematical correction algorithms that introduce additional uncertainty into quantitative measurements and may fail regulatory validation requirements for bioanalytical methods. The +27 Da mass difference of myristic acid-d27 exceeds the natural isotopic distribution envelope of a C14 fatty acid by an order of magnitude, enabling direct peak area ratio calculations without isotopic deconvolution [2].

Isotopic Overlap
Class-level
+27 Da no overlap +3–5 Da overlap natural envelope
Reduces isotopic correction algorithm dependence
Applicable to unit-mass resolution LC-MS/GC-MS
LC-MS/MS Isotopic Interference Quantitative Bioanalysis Internal Standard Selection

Myristic Acid-d27 Application Scenarios


GC-MS Plasma Metabolite Quantification

Myristic acid-d27 is employed as a fully validated internal standard for GC-MS-based metabolomics workflows requiring accurate quantification of small-molecule metabolites in human plasma. The compound enables linear, precise, and accurate measurement of metabolites such as 2-hydroxybutyric acid, 3-hydroxybutyric acid, β-hydroxyisovaleric acid, uracil, glutamic acid, maltose, and melezitose, achieving statistically significant discrimination (p < 0.05) between clinical cohorts [1]. This application is directly supported by peer-reviewed method validation data demonstrating suitability for prenatal screening and other diagnostic metabolomics applications where regulatory-grade quantitative performance is required [1].

Cytochrome P450 Kinetic Isotope Effect Studies

Myristic acid-d27 serves as a mechanistic probe for determining global kinetic deuterium isotope effects in cytochrome P450 peroxygenase and monooxygenase reactions. The fully deuterated substrate enables measurement of noncompetitive isotope effects on Vmax (DV) that reveal rate-limiting hydrogen abstraction steps in the catalytic cycle—as demonstrated in bacterial P450SP(alpha) and P450BS(beta) systems where DV values of 4.1 and 4.9, respectively, were quantified [2]. This application is essential for laboratories investigating fatty acid hydroxylation mechanisms, protein engineering of P450 enzymes, and structure-function studies of peroxygenase catalysis [2].

Raman Imaging of Endothelial Fatty Acid Uptake

Myristic acid-d27 (D27-MA) is utilized as a label-free, chemically specific probe for Raman imaging of fatty acid uptake and intracellular lipid droplet accumulation in endothelial cells. Direct head-to-head comparison with D31-palmitic acid demonstrates that D27-MA exhibits superior cellular accumulation at low exogenous concentrations in both normal and inflamed human microvascular endothelial cells [3]. This application is ideally suited for studies of endothelial dysfunction, atherosclerosis, and metabolic inflammation where quantitative, non-destructive imaging of fatty acid trafficking is required without the perturbation introduced by fluorescent tags [3].

Lipoprotein Core Neutron Scattering

Myristic acid-d27 is a critical precursor for synthesizing cholesteryl myristate-d27, which enables domain-specific structural mapping of low-density lipoprotein (LDL) cores using neutron small-angle scattering. This approach has quantitatively resolved the spatial distribution of fatty acyl domains (60 Å radius of gyration) relative to cholesterol side-chain domains (70 Å) below the thermotropic transition temperature, providing nanometer-scale structural information that cannot be obtained with non-deuterated lipid probes [4]. This application is essential for structural biology laboratories investigating lipoprotein architecture, lipid phase behavior, and the molecular organization of lipid-rich biological assemblies [4].

Application
Selection Property
Validation Focus
Metabolomics biomarker studies (human plasma)
Validation-supported GC-MS internal standard
Method transfer and precision
Cytochrome P450 enzymology
Global deuterium isotope effect probe
Kinetic mechanism elucidation
Endothelial fatty acid trafficking research
Label-free Raman imaging probe
Uptake comparison in inflamed endothelial model
Lipoprotein structural biology
Neutron scattering contrast agent
Domain-specific spatial resolution

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